Cas no 1020719-00-9 (3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4)

3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 化学的及び物理的性質
名前と識別子
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- 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4
- 1-(Pyridin-3-yl)methanamine-d4
- 3-Pyridinemethanamine-d4
- A-Pyridylmethylamine-d4
- Picolamine-d4
- NSC 59706-d4
- β-PyridylMethylaMine-d4
- 3-Pyridine-2,4,5,6-d4-methanamine
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計算された属性
- せいみつぶんしりょう: 112.09400
じっけんとくせい
- あんていせい: Hygroscopic
- PSA: 38.91000
- LogP: 1.24060
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A617492-10mg |
3-(Aminomethyl)pyridine-2,4,5,6-d4 |
1020719-00-9 | 10mg |
$ 236.00 | 2023-04-19 | ||
TRC | A617492-100mg |
3-(Aminomethyl)pyridine-2,4,5,6-d4 |
1020719-00-9 | 100mg |
$ 1860.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874118-10mg |
3-(Aminomethyl)pyridine-2,4,5,6-d4 |
1020719-00-9 | AR | 10mg |
¥2,200.00 | 2022-09-03 |
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4に関する追加情報
Introduction to 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 and Its Significance in Modern Chemical Research
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4, identified by its CAS number 1020719-00-9, is a specialized isotope-labeled compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a deuterated pyridine backbone, serves as a valuable tool in the development and study of various biochemical pathways and drug candidates. The incorporation of deuterium atoms into the pyridine ring enhances the stability and longevity of the molecule, making it particularly useful in metabolic studies and drug metabolism research.
The CAS number 1020719-00-9 provides a unique identifier for this compound, ensuring precise classification and differentiation from other chemical entities. This specificity is crucial in academic and industrial settings where accurate compound identification is paramount. The molecular structure of 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 consists of a pyridine ring substituted with an aminomethyl group at the 3-position and deuterium atoms at the 2, 4, 5, and 6 positions. This configuration imparts unique spectroscopic properties that make it highly suitable for nuclear magnetic resonance (NMR) spectroscopy studies.
In recent years, the demand for isotope-labeled compounds like 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 has surged due to their applications in drug discovery and development. The use of deuterated compounds allows researchers to study the metabolic pathways of drugs more effectively. For instance, deuterium labeling can slow down the metabolic degradation of a drug molecule, potentially extending its half-life and improving its bioavailability. This approach has been particularly beneficial in the development of antiviral and anticancer agents where prolonged activity is desired.
One of the most compelling applications of 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 is in the field of proteomics and protein labeling. The aminomethyl group at the 3-position can be readily incorporated into proteins via enzymatic or chemical methods, allowing researchers to track protein dynamics in living systems. This capability is invaluable for understanding protein-protein interactions and for developing targeted therapies. Additionally, the deuterated pyridine ring enhances the stability of labeled proteins under various experimental conditions, reducing background noise in mass spectrometry analyses.
The synthesis of 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 presents unique challenges due to the need for precise isotopic labeling. Advanced synthetic techniques such as metal-catalyzed cross-coupling reactions and isotopic exchange processes are often employed to achieve the desired molecular configuration. These methods require meticulous control over reaction conditions to ensure high isotopic purity. Recent advancements in synthetic chemistry have made it possible to produce high-purity 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4, making it more accessible for widespread research applications.
Recent studies have highlighted the utility of 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 in studying enzyme mechanisms. By incorporating this deuterated compound into substrates or inhibitors, researchers can gain insights into how enzymes function at a molecular level. For example, deuterium labeling can reveal kinetic isotope effects (KIEs), which are differences in reaction rates due to isotopic substitution. These KIEs provide critical information about bond cleavage and formation during enzymatic reactions.
The pharmaceutical industry has also embraced 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 for its potential in drug development. Deuterated drugs are being explored as a means to improve therapeutic efficacy while reducing side effects. For instance,a deuterated version of an existing drug may exhibit enhanced binding affinity to its target receptor,leading to better treatment outcomes。Furthermore,deuterium labeling can help mitigate drug resistance by slowing down metabolic degradation pathways。
Another emerging application of 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 is in materials science。The unique electronic properties of deuterated pyridine derivatives make them attractive for use in organic electronics,such as light-emitting diodes (LEDs) and organic photovoltaics。By tuning the electronic structure through isotopic substitution,researchers can develop new materials with improved performance characteristics。
The future prospects for 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 are promising,with ongoing research uncovering new applications across multiple disciplines。As synthetic methodologies continue to evolve,the accessibility and versatility of this compound will likely increase further。Collaborative efforts between academia and industry will be essential to fully realize its potential in advancing scientific knowledge and technological innovation。
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